molecular formula C13H16BrNO4 B1288552 (3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid CAS No. 446305-66-4

(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid

Cat. No. B1288552
M. Wt: 330.17 g/mol
InChI Key: ZHAAYALRXSZQLX-UHFFFAOYSA-N
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Description

The compound "(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid" is a chemical of interest in the field of organic synthesis, particularly in the creation of complex molecules with potential pharmacological applications. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, and the presence of a bromophenyl moiety suggests potential for further functionalization through cross-coupling reactions.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, has been analyzed, revealing that the bromine atom is electron-withdrawing, while other substituents like the methoxy group possess electron-donating properties . This information is crucial for understanding the reactivity and interaction of the bromophenyl group in "(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid".

Chemical Reactions Analysis

The presence of the bromophenyl group in the compound suggests its potential involvement in various chemical reactions, particularly in cross-coupling reactions which are pivotal in the synthesis of complex organic molecules. The tert-butoxycarbonyl group also allows for the protection of the amino group during such reactions, which can be removed later under acidic conditions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid" are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid and its overall yield suggest that the tert-butyl groups can be introduced with relatively high efficiency, which may also be applicable to the tert-butoxycarbonyl group in the compound of interest . The crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, with its strong hydrogen-bonded dimers, may also provide insights into the solid-state properties of bromophenyl compounds .

Safety And Hazards

  • Safety Data Sheet (SDS) : Available here.

properties

IUPAC Name

2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAAYALRXSZQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid

CAS RN

446305-66-4
Record name 2-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid
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